

# Application Notes and Protocols for the Analytical Detection of FR-145715

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## Compound of Interest

Compound Name: FR-145715

Cat. No.: B1241494

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## Introduction

**FR-145715** is a potent and selective histamine H2 receptor antagonist that also exhibits specific antimicrobial activity against *Helicobacter pylori*.<sup>[1][2]</sup> This dual action makes it a compound of significant interest in the research and development of treatments for peptic ulcers and other gastrointestinal disorders linked to *H. pylori* infection.<sup>[1][2]</sup> These application notes provide detailed methodologies for the analytical detection of **FR-145715** in various samples, crucial for pharmacokinetic studies, formulation development, and quality control.

## Chemical Properties of FR-145715

A thorough understanding of the physicochemical properties of **FR-145715** is fundamental for the development of robust analytical methods.

Property	Value	Source
CAS Number	149917-31-7	MedChemExpress
Molecular Formula	C16H23N5O2S	PubChem
Molecular Weight	365.46 g/mol	PubChem
Appearance	Solid	N/A
Solubility	Soluble in DMSO	N/A
Class	Histamine H2 Receptor Antagonist	MedChemExpress, BioWorld

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

While a specific validated HPLC method for **FR-145715** is not readily available in the public domain, a general method for the analysis of histamine H2 receptor antagonists can be adapted and validated for its quantification. The following protocol is a recommended starting point for method development and validation.

### Principle

Reversed-phase HPLC (RP-HPLC) is a suitable technique for the separation and quantification of **FR-145715** from various sample matrices. The method relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Detection is typically achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

### Experimental Protocol

#### 1. Instrumentation and Materials

- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

- **FR-145715** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate (analytical grade)
- Formic acid (analytical grade)
- Ultrapure water
- Sample filtration membranes (0.45  $\mu\text{m}$ )

## 2. Preparation of Mobile Phase and Standards

- Mobile Phase A: 20 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.
- Mobile Phase B: Acetonitrile.
- Standard Stock Solution: Accurately weigh and dissolve **FR-145715** reference standard in a suitable solvent (e.g., DMSO, followed by dilution with mobile phase) to obtain a stock solution of 1 mg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1  $\mu\text{g/mL}$  to 100  $\mu\text{g/mL}$ .

## 3. Chromatographic Conditions

- Column: C18 (250 mm x 4.6 mm, 5  $\mu\text{m}$ )
- Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A starting point could be a linear gradient from 10% to 90% Mobile Phase B over 15 minutes.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20  $\mu\text{L}$

- Column Temperature: 30 °C
- Detection Wavelength: To be determined by UV scan of **FR-145715** (typically in the range of 210-230 nm for similar compounds).

#### 4. Sample Preparation

- Plasma/Serum Samples: Protein precipitation is a common method. Add three volumes of cold acetonitrile to one volume of plasma/serum. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.
- Formulation Samples (e.g., tablets): Crush a known number of tablets to a fine powder. Dissolve an accurately weighed portion of the powder in a suitable solvent, sonicate for 15 minutes, and dilute to a known volume. Filter the solution through a 0.45 µm membrane filter before injection.

#### 5. Method Validation

The developed method must be validated according to ICH guidelines, including the assessment of:

- Specificity: Ensure no interference from endogenous components in the matrix.
- Linearity: Establish a linear relationship between concentration and detector response.
- Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
- Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

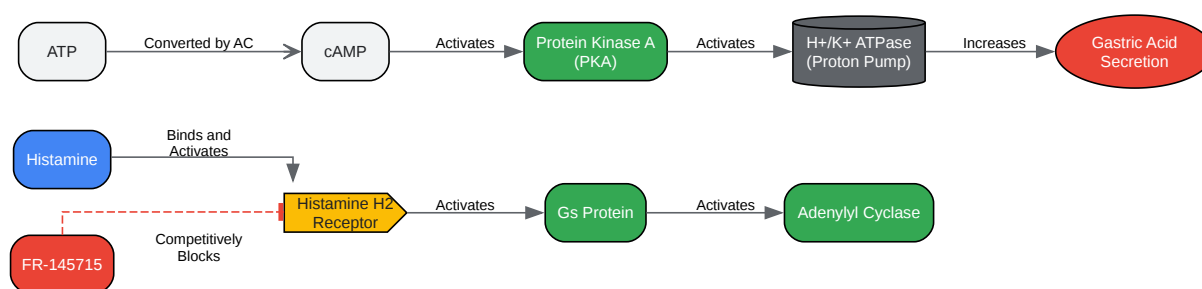
## Quantitative Data Summary (Hypothetical for Method Validation)

The following table presents a hypothetical summary of quantitative data that should be generated during method validation.

Validation Parameter	Acceptance Criteria	Hypothetical Result
Linearity ( $R^2$ )	$\geq 0.995$	0.999
Accuracy (% Recovery)	80 - 120%	98.5 - 101.2%
Precision (% RSD)	$\leq 15\%$	$< 5\%$
LOD	Signal-to-Noise $\geq 3$	0.1 $\mu\text{g/mL}$
LOQ	Signal-to-Noise $\geq 10$	0.5 $\mu\text{g/mL}$

## Signaling Pathway and Mechanism of Action

**FR-145715** acts as a competitive antagonist at the histamine H2 receptor, primarily on gastric parietal cells. This antagonism blocks the binding of histamine and subsequently inhibits the production of gastric acid.



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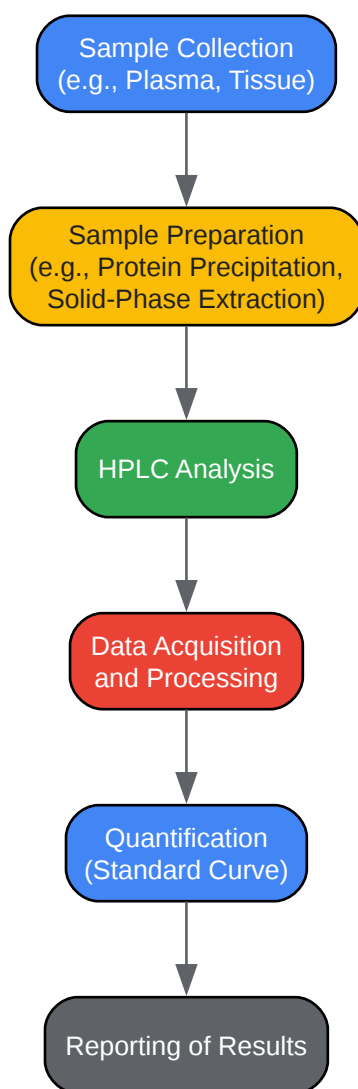
Caption: Mechanism of action of **FR-145715** at the histamine H2 receptor.

The binding of histamine to the H2 receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation and activation of the H+/K+ ATPase (proton pump),

resulting in gastric acid secretion. **FR-145715** competitively inhibits the initial step of this cascade by blocking histamine binding to the H2 receptor.

## Experimental Workflow for Sample Analysis

The following diagram illustrates a typical workflow for the analysis of **FR-145715** in biological samples.



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Caption: General experimental workflow for **FR-145715** analysis.

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## References

- 1. FR145715, a novel histamine H2 receptor antagonist, with specific anti-Helicobacter pylori activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
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